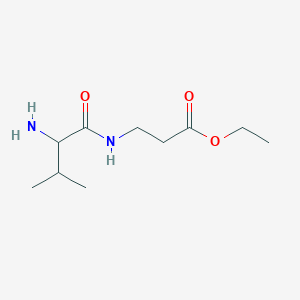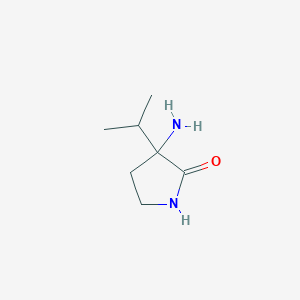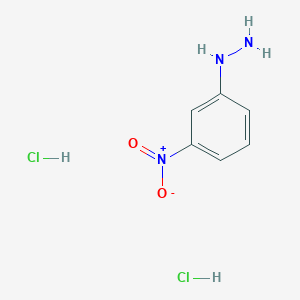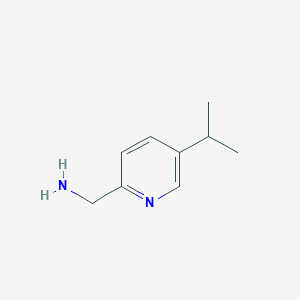
Ethyl 3-(2-amino-3-methylbutanamido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-amino-3-methylbutanamido)propanoate is an organic compound with a complex structure that includes an ester and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-amino-3-methylbutanamido)propanoate typically involves the reaction of ethyl acrylate with 2-amino-3-methylbutanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoromethanesulfonic acid and an inert atmosphere like nitrogen to prevent unwanted side reactions . The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-amino-3-methylbutanamido)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Amidation: The amide group can participate in amidation reactions to form more complex amides.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Amidation: Requires the presence of coupling agents like EDCI or DCC in an organic solvent.
Substitution: Often involves reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Hydrolysis: Produces ethyl alcohol and 3-(2-amino-3-methylbutanamido)propanoic acid.
Amidation: Forms more complex amides depending on the reactants used.
Substitution: Yields substituted amines or amides based on the nucleophile employed
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-amino-3-methylbutanamido)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 3-(2-amino-3-methylbutanamido)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ester and amide groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(4-amino-3-methylbutanamido)propanoate: Similar structure but with a different substitution pattern on the amino group.
Ethyl 3-amino-3-(2-methylphenyl)propanoate: Contains a phenyl group instead of an aliphatic chain.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: A more complex structure with additional aromatic rings.
Uniqueness
Ethyl 3-(2-amino-3-methylbutanamido)propanoate is unique due to its specific combination of ester and amide functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C10H20N2O3 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
ethyl 3-[(2-amino-3-methylbutanoyl)amino]propanoate |
InChI |
InChI=1S/C10H20N2O3/c1-4-15-8(13)5-6-12-10(14)9(11)7(2)3/h7,9H,4-6,11H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
PMTDAQBIGYAIKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCNC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,10S,11S,12R)-N-(3,4-dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13511723.png)

![1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13511748.png)

![N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B13511753.png)
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)

![rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid](/img/structure/B13511762.png)
![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)


![3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)


